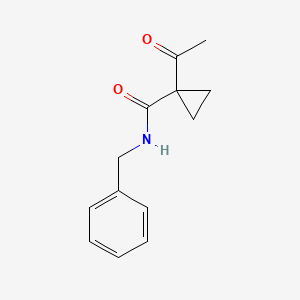

1-Acetyl-N-benzylcyclopropanecarboxamide

Beschreibung

General Significance of Cyclopropane (B1198618) Derivatives in Organic and Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that imparts a range of desirable properties to molecules in the realms of organic and medicinal chemistry. Its inherent ring strain, a consequence of its compressed bond angles, leads to unusual bonding characteristics and a high degree of reactivity that can be harnessed for synthetic transformations. lookchem.com In medicinal chemistry, the incorporation of a cyclopropane ring can confer enhanced metabolic stability and rigidity to a molecule. researchgate.net This rigidity can be advantageous for optimizing the binding of a drug candidate to its biological target.

Structural Features and Unique Chemical Nature of Cyclopropanecarboxamides

Cyclopropanecarboxamides are a class of compounds that feature a cyclopropane ring directly attached to a carboxamide functional group. The amide group itself is a cornerstone of many pharmaceuticals due to its ability to form hydrogen bonds, a critical interaction for molecular recognition in biological systems. The combination of the strained cyclopropane ring and the polar amide group creates a molecule with a distinct chemical character. wikipedia.org

The cyclopropane ring's electronic nature, often described as having partial double-bond character, can influence the reactivity of the adjacent carbonyl group of the amide. lookchem.com The synthesis of cyclopropanecarboxamides can be achieved through various established organic reactions, often involving the coupling of a cyclopropanecarboxylic acid derivative with an appropriate amine. wikipedia.org

Rationale for Investigating 1-Acetyl-N-benzylcyclopropanecarboxamide and Analogous Structures

The 1-acetyl group , an ethanoyl functional group, also plays a crucial role in modifying the properties of bioactive molecules. Acetylation can increase a molecule's ability to cross the blood-brain barrier. wikipedia.org Furthermore, the addition of an acetyl group can alter the biological activity of a compound, in some cases leading to a more potent derivative or converting the parent molecule into a prodrug that is metabolized into its active form in the body. reddit.com The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-N-benzylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10(15)13(7-8-13)12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGWBQVWDCUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464390 | |

| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147011-39-0 | |

| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Acetyl N Benzylcyclopropanecarboxamide Scaffolds

Detailed Mechanistic Pathways for Cyclopropane (B1198618) Ring Transformations

The transformation of D-A cyclopropanes, such as those derived from 1-acetyl-N-benzylcyclopropanecarboxamide, is initiated by the cleavage of the polarized C-C bond. This process can be triggered by various reagents, including nucleophiles, electrophiles, and radicals, often facilitated by a catalyst. nih.govnih.gov The inherent strain of the three-membered ring provides a significant thermodynamic driving force for these ring-opening reactions. nih.gov

The cleavage of the cyclopropane ring can proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step, where bond breaking and bond forming happen simultaneously through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves one or more intermediates, with distinct transition states for each step. psiberg.comquora.com

For many transformations of D-A cyclopropanes, the mechanism is decidedly stepwise. The high polarization of the bond between the donor- and acceptor-substituted carbons facilitates cleavage, leading to the formation of a transient intermediate. acs.org For instance, in Lewis acid-catalyzed reactions, the coordination of the catalyst to an acceptor group (like the acetyl group in this compound) weakens the adjacent C-C bond, promoting cleavage and the formation of an intermediate. acs.org

However, some pericyclic reactions involving cyclopropanes, such as certain cycloadditions, can exhibit concerted character. psiberg.com The stereospecificity of a reaction is often a key indicator: concerted reactions are typically stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product. masterorganicchemistry.com Stepwise mechanisms, which involve intermediates that may allow for bond rotation, often lead to a loss of stereochemical information, resulting in mixtures of stereoisomers. quora.com

The stepwise pathways in D-A cyclopropane reactions are characterized by the formation of specific transient intermediates. The nature of this intermediate dictates the subsequent reaction course and product formation.

Zwitterionic and Carbocationic Intermediates: In polar, non-catalytic ring-opening reactions with nucleophiles, or in reactions promoted by Brønsted or Lewis acids, the cleavage of the cyclopropane ring often generates a 1,3-dipolar or zwitterionic intermediate. nih.govacs.org The Lewis acid coordinates to the acetyl group, facilitating the heterolytic cleavage of the adjacent, most polarized C-C bond. This results in a stabilized carbocation at the carbon bearing the donor group (e.g., an aryl group, if present) and an enolate anion stabilized by the acetyl and carboxamide groups. This intermediate can then be trapped by a nucleophile or an electrophile. acs.org In some cases, a distinct carbocation intermediate is formed, especially when the substituents can strongly stabilize a positive charge. ucsb.edu

Metallacyclobutane Species: In transition metal-catalyzed reactions, a different type of intermediate, a metallacyclobutane, can be formed. For example, nickel-catalyzed rearrangements may proceed through the formation of a nickelacyclobutane intermediate. organic-chemistry.org Similarly, rhodium catalysis can involve rhodacyclic intermediates. organic-chemistry.org These metallacycles are not typically observed in reactions of this compound itself but are crucial in related cyclopropane chemistry, highlighting the diverse mechanistic possibilities depending on the catalytic system employed.

Radical Intermediates: While polar pathways are common, radical intermediates can also be generated. Oxidative ring-opening can produce a cyclopropyl-substituted carbon radical, which rapidly rearranges to a more stable, linear alkyl radical that can then participate in further cyclization or addition reactions. nih.gov

The stereochemistry of reactions involving cyclopropanes is a critical aspect, as the creation of new stereocenters is often a primary synthetic goal. Enantioselective methods for the ring-opening of cyclopropanes have become an important area of research. nih.gov

The stereochemical outcome of a ring-opening reaction is intimately linked to its mechanism. As mentioned, a fully stereospecific reaction, where the configuration of the starting material is retained or inverted in a predictable manner, often points to a concerted mechanism or a stepwise process where the intermediate is trapped faster than it can racemize or epimerize. masterorganicchemistry.com For example, the stereospecificity of a 1,3-halochalcogenation reaction was demonstrated using a chiral D-A cyclopropane, indicating a controlled reaction pathway. acs.org

In catalyzed reactions, chiral ligands attached to a metal catalyst can effectively control the stereochemical outcome. The catalyst can differentiate between the enantiomers of a racemic cyclopropane (a process known as kinetic resolution) or guide the reaction of a prochiral cyclopropane to form a predominantly single enantiomer of the product. snnu.edu.cn This is typically achieved through the formation of a chiral catalyst-substrate complex, which sterically directs the approach of the incoming reagent.

Influence of Molecular Architecture and Reaction Conditions on Mechanistic Pathways

The specific reaction pathway that a this compound scaffold follows is not intrinsic to the molecule alone but is highly dependent on its precise substitution pattern and the external reaction conditions.

Substituents on the cyclopropane ring or on the N-benzyl group can exert profound electronic and steric effects, influencing reaction rates and even altering the mechanism. acs.org

Electronic Effects: The reactivity of D-A cyclopropanes is governed by the electronic push-pull nature of the substituents. nih.gov Electron-donating groups (EDGs) on the cyclopropane ring (e.g., at the C2 position) stabilize the positive charge that develops during heterolytic cleavage, thus accelerating ring-opening. Conversely, electron-withdrawing groups (EWGs) would destabilize this cationic character. ucsb.edulumenlearning.com For substituents on an aryl group that might be part of the D-A system, their electronic nature (measured by Hammett substituent constants) can be directly correlated with reactivity. nih.gov For instance, in reactions proceeding through a carbocation intermediate, EDGs on a phenyl ring stabilize the cation and increase the reaction rate, while EWGs decrease it. ucsb.edu The N-benzyl and acetyl groups in the target compound are crucial for activating the cyclopropane ring for these transformations.

Steric Effects: The steric bulk of substituents can influence the regioselectivity of nucleophilic attack and the stereochemical outcome of the reaction. acs.org Bulky groups can hinder the approach of a catalyst or reagent, potentially favoring reaction at a less sterically encumbered site or influencing the diastereoselectivity of product formation.

The interplay between these effects can be complex. For example, in some SN2-type ring-openings of substituted cyclopropanes, both electron-donating and electron-withdrawing groups were found to enhance reactivity, resulting in a parabolic Hammett plot. nih.gov This indicates a change in the transition state structure or mechanism across the substituent series.

Table 1: Influence of Substituent Electronic Effects on Reaction Rates

| Substituent Type on Aryl Donor Group | Predicted Effect on Carbocation Intermediate Stability | Predicted Effect on Ring-Opening Rate |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Stabilizing | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Destabilizing | Decrease |

Catalysts are pivotal in many transformations of D-A cyclopropanes, offering pathways that are unavailable or too slow under thermal conditions.

Lewis Acid Catalysis: Lewis acids are commonly used to activate the cyclopropane ring. acs.org They coordinate to a Lewis basic site, typically the carbonyl oxygen of the acetyl group in this compound. This coordination enhances the electron-withdrawing nature of the substituent, further polarizing and weakening the adjacent C1-C2 bond and facilitating nucleophilic attack or heterolytic cleavage. snnu.edu.cn

Transition Metal Catalysis: A wide range of transition metals (e.g., Pd, Rh, Ni, Ag, Cu) catalyze unique transformations of cyclopropanes. nih.govorganic-chemistry.orgnih.gov The mechanism often involves oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. organic-chemistry.org This intermediate can then undergo various reactions, such as reductive elimination or migratory insertion, to form new products. The choice of metal and ligands is critical for controlling the reaction pathway and stereoselectivity.

Cooperative Catalysis: In some systems, multiple catalysts can work in concert to promote a transformation. For example, a Lewis acid might activate the cyclopropane while a separate Brønsted base activates a nucleophile, or two different metal catalysts could be used. This cooperative approach can enable reactions that are not possible with a single catalyst and can provide enhanced levels of control over reactivity and selectivity. While specific examples involving this compound are not prevalent in the reviewed literature, the principle is a powerful tool in modern organic synthesis.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For a molecule like 1-Acetyl-N-benzylcyclopropanecarboxamide, DFT calculations offer a balance of accuracy and computational efficiency, making it possible to model complex properties and behaviors. Methods such as B3LYP and M06-2X, often paired with basis sets like 6-31G* or aug-cc-pVTZ, are frequently employed to optimize molecular geometries, calculate vibrational frequencies, and map out energetic landscapes. nih.govresearchgate.netiaea.orgnih.govarabjchem.org

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving cyclopropane (B1198618) derivatives. By mapping the potential energy surface (PES), researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions forming cyclopropane rings, such as Michael-initiated ring closure (MIRC) or reactions involving diazo compounds, DFT can model the entire reaction coordinate. researchgate.netrsc.org The calculations reveal whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, in a stepwise process, the potential energy surface would show distinct energy wells corresponding to stable intermediates. mdpi.com The energy difference between the reactants and the highest-energy transition state determines the reaction's activation barrier, which is a key factor in its rate. nih.govmdpi.com In the context of this compound synthesis, DFT could be used to compare different synthetic routes, predicting which would be more kinetically favorable under specific conditions. acs.org

The three-membered ring of cyclopropane imposes significant geometric constraints, and the orientation of its substituents is governed by a delicate interplay of steric and electronic effects. nih.govacs.org The acetyl and N-benzylcarboxamide groups in the target molecule are both π-acceptors, a class of substituents known to have profound conformational effects. researchgate.net

DFT calculations are used to compute torsional energy profiles, which show how the energy of the molecule changes as a substituent is rotated around its bond to the cyclopropane ring. researchgate.net For π-acceptor substituents, the lowest energy conformation is typically the "bisected" geometry, where the plane of the substituent is parallel to the opposing C-C bond of the ring. nih.govresearchgate.net This alignment maximizes the favorable electronic interactions. Torsion angle distributions derived from crystallographic databases, such as the Cambridge Structural Database (CSD), show excellent agreement with these DFT-computed energy profiles. nih.govresearchgate.net

| Substituent | Lowest Energy Conformation (Torsion Angle τ) | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| -COOH | cis-bisected (0°) | ~2.0 |

| -CONR₂ | cis-bisected (0°) | ~2.5 |

| -Vinyl | trans-bisected (180°) | ~2.2 |

| -Phenyl | trans-bisected (180°) | ~1.8 |

The unique electronic structure of the cyclopropane ring is described by Walsh orbitals, which include a pair of degenerate, high-energy orbitals known as 3e' orbitals. nih.govresearchgate.net These orbitals possess π-like character and have the correct symmetry to interact with the low-lying, unoccupied π* orbitals of acceptor substituents like carbonyls and amides. nih.govresearchgate.net

This orbital interaction is a form of conjugation, where electron density is donated from the cyclopropane ring's 3e' orbitals into the substituent's π* system. nih.gov The overlap between these orbitals is maximized in the bisected conformation, which explains its energetic preference. researchgate.netresearchgate.net This conjugative stabilization is a key principle governing the structure and reactivity of cyclopropane derivatives.

A direct consequence of the conjugation between the cyclopropane 3e' orbitals and a π-acceptor substituent is a significant and predictable asymmetry in the C-C bond lengths of the ring. nih.govresearchgate.net

Distal Bond: The C-C bond opposite the substituent (the C2-C3 bond) is shortened.

Vicinal Bonds: The two C-C bonds adjacent to the substituent (the C1-C2 and C1-C3 bonds) are lengthened. researchgate.net

This effect occurs because the donation of electron density from the bonding 3e' orbitals into the substituent's π* orbital weakens the bonds from which the electron density is drawn (vicinal bonds) and strengthens the bond that has more anti-bonding character with respect to the substituent (distal bond). DFT calculations have shown excellent agreement with experimental data from X-ray crystallography in quantifying this bond length asymmetry. nih.gov These effects are additive, meaning the asymmetry can be amplified in rings bearing multiple π-acceptor groups. researchgate.net

| Bond | Typical Change in Length | Reason |

|---|---|---|

| Distal C-C Bond | Shortened (by ~0.015 Å) | Strengthened due to reduced anti-bonding character relative to the substituent. |

| Vicinal C-C Bonds | Lengthened (by ~0.0075 Å each) | Weakened due to donation of electron density from bonding orbitals. |

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.comlibretexts.org

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. nih.gov The presence of the electron-withdrawing acetyl and amide groups is expected to lower the energy of the LUMO and localize it primarily on these functional groups. nih.gov The HOMO, influenced by the cyclopropane ring's Walsh orbitals and potentially the benzyl (B1604629) group's π-system, would indicate the most nucleophilic sites.

Furthermore, DFT calculations provide a detailed picture of the molecule's charge distribution. By calculating electrostatic potential maps or using population analysis methods, one can identify regions of positive and negative charge. This information is critical for predicting how the molecule will interact with other reagents, such as electrophiles, nucleophiles, or metal catalysts. iaea.orgrsc.org

One of the most valuable applications of DFT in organic chemistry is the prediction and rationalization of stereoselectivity. rsc.org For reactions that create one or more new stereocenters, such as the synthesis of substituted cyclopropanes, DFT can be used to calculate the energies of the various transition states leading to different stereoisomeric products. researchgate.net

According to transition state theory, the ratio of products is determined by the difference in the free energies of the corresponding transition states (ΔΔG‡). A lower energy transition state leads to the major product. By computationally modeling the transition states for the formation of cis vs. trans diastereomers or R vs. S enantiomers, chemists can predict the diastereomeric or enantiomeric excess of a reaction. acs.orgnih.gov These predictions are particularly powerful when organocatalysts are used, as DFT can model the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrate that are responsible for stereocontrol. rsc.orgresearchgate.net

| Stereoisomeric Pathway | Calculated Relative Transition State Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|

| Pathway to Diastereomer A (TS-A) | 0.0 (Reference) | Major Product |

| Pathway to Diastereomer B (TS-B) | +2.5 | Minor Product |

Molecular Docking and Simulation of Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

The docking process would then computationally place the ligand into the binding site of the target protein, and scoring functions would be used to estimate the binding affinity. nih.gov The results would provide hypothetical binding poses and interaction patterns, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the active site. nih.gov For instance, the benzyl group might engage in π-π stacking interactions, while the acetyl and amide groups could form crucial hydrogen bonds.

To provide a hypothetical example, a docking study could be performed against a target enzyme like a serine protease. The resulting data could be presented in a table format, as shown below.

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |

| Serine Protease X | -8.5 | Ser195, His57, Trp215 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr385, Ser530 | Hydrogen Bond, van der Waals |

This table is for illustrative purposes only and is not based on experimental data.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical methods are computational techniques based on the principles of quantum mechanics, used to solve the electronic Schrödinger equation without the need for empirical parameters. nih.gov These calculations can provide highly accurate information about the electronic structure, geometry, and energetic properties of a molecule.

For this compound, ab initio calculations, such as those employing Density Functional Theory (DFT), could be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule.

A computational study on a related compound, N-Acetyl-Phenylalaninylamide (NAPA), utilized DFT to explore its conformational landscape and thermodynamic properties. researchgate.netscirp.org A similar approach for this compound would provide fundamental data on its intrinsic properties.

The following table illustrates the type of data that could be generated from such calculations.

| Calculated Property | Hypothetical Value |

| Ground State Energy (Hartree) | -950.12345 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 3.5 |

This table is for illustrative purposes only and is not based on experimental data.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. fums.ac.ir Coupled with molecular mechanics (MM) force fields, which provide a simplified, classical mechanics-based description of the potential energy of a system, MD simulations can be used to study the dynamic behavior of a ligand-protein complex. nih.gov

If a promising binding pose of this compound with a biological target were identified through molecular docking, MD simulations could be employed to assess the stability of this complex. The simulation would track the movements of the ligand within the binding site over a period of nanoseconds, providing information on the conformational changes of both the ligand and the protein. This helps to validate the docking results and provides a more dynamic picture of the interaction. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Furthermore, MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations can be performed on the MD simulation trajectories to provide a more accurate estimation of the binding free energy. nih.gov

A hypothetical summary of MD simulation results could be presented as follows:

| Simulation Parameter | Hypothetical Result |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Persistent Hydrogen Bonds | Amide NH with Asp102, Carbonyl O with Gly193 |

| Binding Free Energy (MM-GBSA) | -45.2 kcal/mol |

This table is for illustrative purposes only and is not based on experimental data.

Theoretical Design Principles for Cyclopropane-Based Compounds

The cyclopropane ring is a unique structural motif in medicinal chemistry due to its rigid, three-dimensional nature and distinct electronic properties. These characteristics are often exploited in drug design to achieve desirable pharmacological profiles.

One key design principle is the use of the cyclopropane ring as a conformationally restricted linker. Its rigidity can lock flexible molecules into a specific bioactive conformation, thereby increasing potency and selectivity for a biological target. The strained C-C bonds of the cyclopropane ring also influence its electronic character, giving it some properties reminiscent of a double bond.

Another important principle is the enhancement of metabolic stability. The cyclopropane moiety is generally resistant to metabolic degradation by enzymes such as cytochrome P450s, which can lead to an improved pharmacokinetic profile for a drug candidate.

The design of novel inhibitors often involves structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of potent and selective inhibitors. For cyclopropane-based compounds, this approach can be particularly effective in optimizing the fit of the rigid scaffold within the active site of an enzyme. nih.gov

Advanced Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Acetyl-N-benzylcyclopropanecarboxamide. azom.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR spectroscopy would provide information on the number and types of protons present. pnas.org The spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the acetyl group, the benzyl (B1604629) group (both methylene (B1212753) and aromatic protons), and the amide proton if present in a tautomeric form, though the N,N-disubstituted amide form is expected to be dominant. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm), characteristic of strained ring systems. dtic.mil The acetyl methyl protons would present as a sharp singlet around 2.1 ppm. The benzylic methylene protons would likely appear as a singlet around 4.5 ppm, and the aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the acetyl and amide groups would be expected to resonate at the downfield end of the spectrum (approx. 170-175 ppm). The aromatic carbons of the benzyl group would appear in the 127-140 ppm range. The benzylic methylene carbon would be expected around 50 ppm, while the cyclopropyl carbons would be found in the upfield region (approx. 10-25 ppm), with the quaternary carbon being more deshielded. The acetyl methyl carbon would resonate at approximately 22 ppm.

A significant feature in the NMR spectra of amides is the restricted rotation around the C-N bond due to its partial double bond character. libretexts.orgnanalysis.com This can lead to the observation of distinct sets of signals for different conformers (e.g., E/Z isomers with respect to the amide bond) at room temperature, a phenomenon that can be studied using variable-temperature NMR experiments. azom.comwarwick.ac.uk For this compound, this restricted rotation could result in the doubling of signals for the acetyl and benzyl groups. While ¹⁹F NMR is not applicable to this molecule due to the absence of fluorine, its principles are used in studies of fluorinated analogs to probe molecular structure and binding.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.5 (m) | 10 - 20 |

| Cyclopropyl C | N/A | 20 - 25 |

| Acetyl CH₃ | ~2.1 (s) | ~22 |

| Acetyl C=O | N/A | ~170 |

| Amide C=O | N/A | ~175 |

| Benzyl CH₂ | ~4.5 (s) | ~50 |

| Benzyl Aromatic CH | 7.2 - 7.4 (m) | 127 - 129 |

| Benzyl Aromatic C | N/A | ~138 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. s = singlet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. chemicalbook.com For this compound (C₁₃H₁₅NO₂), the molecular weight is 217.26 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 217 in the mass spectrum.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for N-benzyl amides is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a very common and often base peak in the spectra of benzyl-containing compounds. Another likely fragmentation is the loss of the acetyl group (CH₃CO) as a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (43 Da), leading to ions at m/z 175 or 174. Cleavage of the cyclopropyl ring is also possible.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Structure |

| 217 | Molecular Ion [M]⁺ | [C₁₃H₁₅NO₂]⁺ |

| 174 | [M - CH₃CO]⁺ | [C₁₁H₁₂NO]⁺ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 69 | Cyclopropanecarbonyl cation | [C₄H₅O]⁺ |

| 43 | Acetyl cation | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. dovepress.com The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum is expected to be dominated by strong absorption bands for the two carbonyl groups. The amide C=O stretch would typically appear in the region of 1630-1680 cm⁻¹, while the acetyl C=O stretch would be at a higher frequency, around 1700-1720 cm⁻¹. The C-N stretching vibration of the amide would be observed in the 1200-1350 cm⁻¹ range. The aromatic C=C stretching vibrations of the benzyl group would appear as a series of bands between 1450 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while those of the aliphatic (acetyl, benzyl methylene, and cyclopropyl) groups would be observed just below 3000 cm⁻¹. The cyclopropyl C-H bonds may show a characteristic band around 3100 cm⁻¹, and the ring itself can have a characteristic breathing mode. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the symmetric vibrations of the cyclopropyl and aromatic rings. nih.gov The C=C stretching vibrations of the phenyl ring and the symmetric C-C stretching of the cyclopropane (B1198618) ring would be expected to give strong Raman signals.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzyl | ~3030-3080 (m) | ~3060 (s) |

| C-H Stretch (Aliphatic) | Acetyl, Benzyl, Cyclopropyl | ~2850-2960 (m) | ~2930 (s) |

| C=O Stretch (Acetyl) | Acetyl | ~1710 (s) | ~1710 (w) |

| C=O Stretch (Amide) | Amide | ~1650 (s) | ~1650 (m) |

| C=C Stretch | Benzyl | ~1450-1600 (m) | ~1600 (s) |

| C-N Stretch | Amide | ~1250-1350 (m) | ~1300 (w) |

| Cyclopropane Ring Modes | Cyclopropyl | ~850-1050 (w) | ~1000 (s) |

s = strong, m = medium, w = weak

Studies on Conformational Dynamics Using High-Resolution Spectroscopy (e.g., Rotational, Rovibrational Spectroscopy)

High-resolution spectroscopic techniques, such as rotational and rovibrational spectroscopy, performed on jet-cooled molecules, can provide detailed information about the conformational landscape and intramolecular dynamics of this compound. nih.gov These methods allow for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.

Investigation of trans and gauche Conformers and Torsional Potentials

The flexibility of this compound arises from the potential for rotation around several single bonds, most notably the C(O)-N bond and the N-CH₂ (benzyl) bond. As discussed previously, rotation around the amide C(O)-N bond is restricted, leading to distinct E/Z isomers. scielo.br Further conformational complexity is introduced by the rotation around the N-CH₂ bond, which can lead to different spatial arrangements of the benzyl group relative to the rest of the molecule.

Computational studies on similar N-benzyl amides have shown the existence of multiple stable conformers, often referred to as trans and gauche forms, depending on the dihedral angle of the N-benzyl bond. scielo.brresearchgate.net High-resolution spectroscopy would be able to distinguish between these conformers, as they would have different rotational constants and thus distinct rotational spectra. By analyzing the relative intensities of the spectral lines corresponding to each conformer, their relative populations and energies can be determined. Furthermore, the analysis of the fine structure in the spectra can provide information about the barriers to internal rotation (torsional potentials) for groups like the acetyl methyl group and the benzyl group. nist.gov

Spectroscopic Investigations in Molecular Binding Studies

Understanding how a molecule like this compound interacts with biological macromolecules, such as proteins, is crucial for assessing its potential biological activity. Spectroscopic techniques are at the forefront of studying these non-covalent binding interactions. researchgate.net

NMR spectroscopy is a powerful tool for this purpose. springernature.com Upon binding of a small molecule to a protein, changes in the chemical shifts and relaxation rates of the signals of both the ligand and the protein can be observed. Ligand-based NMR methods, such as saturation transfer difference (STD) NMR, can identify which parts of the small molecule are in close contact with the protein. Protein-based NMR, typically using ¹⁵N-labeled protein, can map the binding site on the protein surface by monitoring chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon addition of the ligand.

Fluorescence spectroscopy is another highly sensitive technique for studying molecular binding. dovepress.com Many proteins, such as serum albumins, contain fluorescent amino acid residues like tryptophan. The binding of a ligand in the vicinity of these residues can lead to quenching of the intrinsic protein fluorescence. By titrating the protein with the ligand and monitoring the decrease in fluorescence intensity, one can determine the binding constant and the number of binding sites. nist.gov Changes in the fluorescence emission maximum can also provide information about the polarity of the binding site.

While no specific binding studies for this compound have been reported, these spectroscopic methods would be the primary choice for investigating its interactions with protein targets.

Research Applications and Broader Significance

Role in the Synthesis of Complex Molecular Architectures and N-Heterocycles

The cyclopropane (B1198618) ring is a fundamental building block in the synthesis of intricate molecular compounds. rsc.org Its inherent ring strain can be strategically harnessed to drive reactions that form larger, more complex carbocyclic and heterocyclic systems. researchgate.net For instance, donor-acceptor substituted cyclopropanes are particularly versatile intermediates in organic synthesis. The functional groups present in 1-Acetyl-N-benzylcyclopropanecarboxamide—the acetyl group, the amide linkage, and the benzyl (B1604629) group—provide multiple points for chemical modification, making it a potentially valuable precursor for diverse molecular architectures.

The synthesis of N-heterocycles, which are core structures in many pharmaceuticals, can be achieved using cyclopropane derivatives. researchgate.net Ring-opening reactions of cyclopropanes can lead to the formation of various heterocyclic skeletons. researchgate.net Furthermore, modern synthetic methods, such as those involving N-tosylhydrazones as carbene sources, offer metal-free pathways for constructing nitrogen-containing heterocycles from cyclopropane precursors. researchgate.net The development of new catalytic methods continues to expand the toolkit for cyclopropane synthesis, making these valuable structures more accessible for creating complex molecules. news-medical.netbioengineer.org

Contributions to Drug Discovery and Development

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance metabolic stability, improve binding to biological targets by modulating molecular conformation, and increase potency. rsc.orgnews-medical.net This has led to the inclusion of cyclopropane motifs in numerous FDA-approved drugs for treating a range of diseases, including COVID-19, asthma, and hepatitis C. news-medical.net

LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator, and its abnormal activity is linked to cancers like acute myeloid leukemia (AML). uea.ac.ukchemrxiv.org Many potent LSD1 inhibitors are based on the structure of tranylcypromine (B92988), which features a cyclopropylamine (B47189) scaffold. nih.govnih.gov Research has focused on developing analogues of tranylcypromine with improved potency and selectivity. uea.ac.ukchemrxiv.org

A series of novel tranylcypromine analogues containing a carboxamide group have been synthesized and shown to be potent, submicromolar inhibitors of LSD1. uea.ac.ukchemrxiv.org These compounds, which feature substituents on the aryl ring linked to a carboxamide, demonstrate that this functional group is well-tolerated and can be used to modulate the inhibitor's properties. For example, compounds with benzyl and phenethyl substituents attached to the carboxamide robustly inhibit LSD1. uea.ac.uk The structure of this compound is conceptually related to these inhibitors, suggesting its potential as a scaffold or intermediate in the synthesis of new LSD1-targeting agents. The general structure of such inhibitors often involves a [2+1] cyclization to form the key cyclopropane ring. chemrxiv.org

c-Met Kinase Inhibitors: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor growth and metastasis, making it an attractive target for cancer therapy. Research into c-Met kinase inhibitors has led to the development of potent compounds, some of which feature quinoline (B57606) scaffolds. nih.govresearchgate.net While direct examples of this compound being used as a c-Met inhibitor were not identified, the broader principle of using small, rigid scaffolds to achieve high potency and selectivity is relevant. For instance, potent c-Met inhibitors with IC₅₀ values of less than 1.0 nM have been developed from substituted quinolines. nih.gov The exploration of diverse chemical scaffolds, including those built from cyclopropane derivatives, is a continuing strategy in the search for novel kinase inhibitors.

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and oral bioavailability. The rigid nature of the cyclopropane ring makes it an excellent scaffold for creating conformationally constrained amino acid analogues. acs.org By incorporating a cyclopropyl (B3062369) group, chemists can lock the backbone of a peptide-like molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

The use of cyclopropyl-group-containing amino acids is a widespread tactic in pharmaceutical research, particularly when the cyclopropyl group is placed adjacent to a nitrogen atom, as seen in the amide structure of this compound. acs.org This strategy highlights the value of cyclopropane scaffolds in translating the biological activity of peptides into more drug-like small molecules.

Structure-Activity Relationship (SAR) Studies of Cyclopropanecarboxamide (B1202528) Derivatives

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing a lead compound's biological activity and properties by making systematic chemical modifications. nih.govbohrium.com For a molecule like this compound, an SAR study would typically investigate how changes to its different components affect its performance as, for example, an enzyme inhibitor.

Although a specific SAR study for this compound is not detailed in the provided results, the general principles can be applied. The process involves synthesizing and testing a series of derivatives where specific parts of the molecule are altered. nih.govresearchgate.net

Key areas for modification in a hypothetical SAR study of cyclopropanecarboxamide derivatives would include:

The Benzyl Group: Substituting the phenyl ring with various electron-donating or electron-withdrawing groups to probe electronic and steric requirements for binding.

The Amide Linker: Exploring the importance of the N-H and carbonyl groups for hydrogen bonding with the target protein.

The Acetyl Group: Replacing this group with other acyl groups or different functionalities to understand its contribution to activity.

The Cyclopropane Ring: Investigating the effect of substituents on the ring itself to modulate conformation and interactions.

The table below illustrates a hypothetical SAR exploration based on common medicinal chemistry strategies.

| Compound Series | Modification Site | Example Modifications | Rationale for Testing |

| A | Benzyl Ring | -Cl, -F, -OCH₃, -NO₂ | To evaluate the impact of electronic and steric effects on target interaction. |

| B | Amide Nitrogen | Methylation (N-CH₃) | To determine if the N-H hydrogen bond is a critical interaction point. |

| C | Acetyl Group | Replace with larger acyl groups (e.g., propionyl) or hydrogen (formyl) | To probe the size and electronic tolerance of the binding pocket. |

| D | Cyclopropane Ring | Add methyl or other small alkyl groups | To alter the conformation and lipophilicity of the scaffold. |

This table represents a hypothetical SAR study and is for illustrative purposes.

Future Research Directions and Emerging Challenges in Cyclopropane Chemistry

The field of cyclopropane chemistry continues to evolve, driven by the demand for novel molecular scaffolds in drug discovery and materials science. rsc.orgrsc.org

Future Research Directions:

New Synthetic Methods: A primary focus is the development of safer, more efficient, and practical methods for cyclopropanation, particularly for complex molecules. news-medical.net Recent advances include visible light-mediated cyclopropanation and metal-free catalytic approaches that avoid hazardous reagents. researchgate.netresearchgate.net Biocatalysis, using engineered enzymes, is also emerging as a powerful tool for creating chiral cyclopropanes with high stereoselectivity. nih.gov

Broader Applications in Medicinal Chemistry: Researchers continue to explore the incorporation of cyclopropane rings into novel classes of therapeutic agents. nii.ac.jpnih.gov The unique properties of the ring are being leveraged to tackle challenging biological targets.

Advanced Materials: The structural and electronic characteristics of cyclopropanes make them interesting components for new materials. rsc.org

Emerging Challenges:

Stereocontrol: Achieving precise control over the stereochemistry of substituted cyclopropanes remains a significant challenge, especially when multiple chiral centers are created during the reaction. rsc.orgbioengineer.org Developing highly enantioselective and diastereoselective methods is a key area of ongoing research.

Ring Strain Manipulation: While the ring strain of cyclopropane is useful, controlling its reactivity can be difficult. rsc.orgbioengineer.org Preventing unintended ring-opening in subsequent synthetic steps or under physiological conditions is a critical consideration in drug design. news-medical.net

Access to Diverse Scaffolds: Expanding the variety of functionalized cyclopropane building blocks available to chemists is essential for exploring a wider chemical space in drug discovery campaigns. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-Acetyl-N-benzylcyclopropanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with cyclopropane-carboxylic acid derivatives as precursors. For example, cyclopropane rings can be functionalized via N-benzylation using benzyl halides in the presence of a base (e.g., KCO) .

- Step 2 : Acetylation of the amine group can be achieved using acetyl chloride or acetic anhydride in anhydrous dichloromethane under nitrogen .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (e.g., 60–80°C for faster kinetics).

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to resolve bond angles and torsion angles. The cyclopropane ring’s strain (≈118° bond angles) and acetyl/benzyl group orientations can be visualized .

- NMR Spectroscopy : Use - COSY and NOESY to identify coupling patterns and spatial proximity of protons. For example, the cyclopropane CH protons exhibit distinct splitting (δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR shifts or reactivity)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and NMR chemical shifts using B3LYP/6-31G(d) basis sets. Compare with experimental NMR data to identify discrepancies caused by solvent effects or dynamic processes .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. CDCl) to explain shifts in proton resonance. For instance, hydrogen bonding with polar solvents may deshield acetyl protons .

Q. What strategies are effective for analyzing the compound’s biological activity while avoiding non-specific interactions?

Methodological Answer:

- Competitive Binding Assays : Use fluorescence polarization to measure displacement of a known ligand from target proteins. Include controls with structurally similar but inactive analogs (e.g., N-methyl derivatives) to validate specificity .

- SAR Studies : Synthesize analogs with modified benzyl/acetyl groups and compare IC values. For example, replacing the benzyl group with p-fluorobenzyl may enhance binding affinity .

Q. How can researchers address discrepancies in crystallographic data between similar cyclopropanecarboxamide derivatives?

Methodological Answer:

- Rigorous Refinement : Use software like SHELXL to refine crystal structures with high-resolution data (≤0.8 Å). Check for disorder in the benzyl/acetyl groups, which may cause inflated R-factors .

- Comparative Analysis : Overlay structures of analogs (e.g., 1-Benzoyl-N-phenylcyclopropanecarboxamide vs. 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide ) to identify conserved torsion angles and bond lengths.

Q. What are the best practices for ensuring reproducibility in kinetic studies of cyclopropane ring-opening reactions?

Methodological Answer:

- Standardized Conditions : Use degassed solvents and inert atmospheres to prevent oxidation. Monitor reaction progress via in-situ IR spectroscopy (e.g., tracking C=O stretching frequencies) .

- Control Experiments : Include a reference compound (e.g., non-acetylated analog) to isolate the effect of the acetyl group on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.